L-Tryptophan 7-amido-4-methylcoumarin hydrochloride

Analytical Chemistry Fluorometry Enzyme Assay Development

Researchers often face false negatives when assaying proteases with strict S1 pocket specificity using generic substrates. L-Tryptophan 7-amido-4-methylcoumarin HCl solves this by providing a 200 pM detection limit fluorogenic probe with a tryptophan P1 residue, enabling accurate kinetic characterization. - 100-fold sensitivity advantage over chromogenic pNA analogs, supporting miniaturized 384/1536-well high-throughput screens. - ≥99% (HPLC) purity ensures enzyme kinetic data is free from inhibitory impurities, supporting regulatory submissions and inter-lab comparisons. - Supplied as a crystalline powder with validated solubility in aqueous/organic mixtures, ready for incorporation into combinatorial peptide libraries.

Molecular Formula C21H20ClN3O3
Molecular Weight 397,86 g/mole
CAS No. 201860-49-3
Cat. No. B555305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tryptophan 7-amido-4-methylcoumarin hydrochloride
CAS201860-49-3
SynonymsL-Tryptophan7-amido-4-methylcoumarinhydrochloride; 201860-49-3; C21H19N3O3.HCl; CTK8E9765; 7349AH; RT-013541; T-8355
Molecular FormulaC21H20ClN3O3
Molecular Weight397,86 g/mole
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)N.Cl
InChIInChI=1S/C21H19N3O3.ClH/c1-12-8-20(25)27-19-10-14(6-7-15(12)19)24-21(26)17(22)9-13-11-23-18-5-3-2-4-16(13)18;/h2-8,10-11,17,23H,9,22H2,1H3,(H,24,26);1H/t17-;/m0./s1
InChIKeyOJTSFONFGYVAIM-LMOVPXPDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Tryptophan 7-amido-4-methylcoumarin Hydrochloride: Fluorogenic Protease Substrate


L‑Tryptophan 7‑amido‑4‑methylcoumarin hydrochloride (Trp‑AMC) is a fluorogenic substrate belonging to the 7‑amino‑4‑methylcoumarin (AMC) family, widely used to detect and quantify proteolytic enzyme activity in biochemical research . The compound consists of an L‑tryptophan residue linked via an amide bond to the AMC fluorophore. Upon enzymatic cleavage by specific proteases or peptidases, the highly fluorescent AMC moiety is released, enabling real‑time kinetic monitoring [1]. Trp‑AMC is supplied as a high‑purity crystalline powder (≥99% by HPLC) and is soluble in aqueous/organic mixtures, making it suitable for incorporation into peptide libraries and high‑throughput screening workflows .

Fluorogenic substrate for protease activity assays
AMC leaving group enables real‑time kinetic monitoring
Crystalline powder for peptide library and HTS workflows

Why Generic Amino Acid-AMC Analogs Cannot Substitute


Fluorogenic substrates are not interchangeable due to profound differences in enzyme‑substrate recognition (S1 pocket specificity) and detection sensitivity. The identity of the amino acid residue (tryptophan vs. leucine, arginine, or phenylalanine) dictates which protease or peptidase will cleave the amide bond, directly affecting assay selectivity and the relevance of measured kinetic parameters [1]. Furthermore, the choice of fluorophore leaving group (AMC vs. ACC vs. chromogenic p‑nitroaniline) introduces up to a 100‑fold difference in assay sensitivity and influences the linear dynamic range, background noise, and compatibility with high‑throughput screening instrumentation [2]. Selecting a generic analog without verifying these specific, quantifiable properties risks invalidating inter‑study comparisons and can lead to false‑negative results when assaying enzymes with strict S1 pocket requirements.

S1 specificity Tryptophan residue recognition differs; generic amino acid‑AMC may shift protease selectivity.
Fluorophore AMC vs. chromogenic pNA or brighter ACC can alter assay sensitivity and HTS compatibility.
Comparability Unvalidated substrate substitution risks invalidating inter‑study kinetic parameter comparisons.

Quantitative Differentiation from In-Class Analogs


Detection Sensitivity: AMC vs. Naphthylamine Probes

In a direct head‑to‑head comparison of common aminopeptidase probes, the limit of detection (LOD) for the AMC fluorophore was determined to be 200 pM under two‑photon excitation, which is 4.65‑fold lower (more sensitive) than the 930 pM LOD measured for 4‑methoxy‑β‑naphthylamine under identical conditions [1]. This demonstrates the superior sensitivity of any AMC‑conjugated substrate, including L‑Tryptophan 7‑amido‑4‑methylcoumarin, relative to naphthylamine‑based alternatives.

Detection Sensitivity
Head‑to‑head
200 pM vs 930 pM
4.65‑fold lower LOD
Supports detection of low‑abundance enzymes
Two‑photon excitation at 590 nm
Analytical Chemistry Fluorometry Enzyme Assay Development

Assay Sensitivity: Fluorogenic AMC vs. Chromogenic pNA

Fluorogenic substrates incorporating the AMC leaving group exhibit 100‑ to 1,000‑fold greater sensitivity compared to chromogenic p‑nitroanilide (pNA) analogs [1]. This class‑level inference is supported by the high quantum yield of AMC (Φ = 0.78) [1] and the significantly lower extinction coefficient of pNA (ε = 8,800 M⁻¹cm⁻¹) [1]. Consequently, L‑Tryptophan 7‑amido‑4‑methylcoumarin enables detection of protease activity at sub‑nanomolar concentrations, whereas a corresponding pNA‑based substrate would require substantially higher enzyme levels to produce a measurable absorbance change.

Assay Sensitivity
Class‑level
100–1,000×
vs. chromogenic pNA
Enables sub‑nanomolar protease detection
Reported fluorogenic vs. colorimetric difference
Protease Assay Fluorometry High‑Throughput Screening

Fluorogenic Efficiency: AMC vs. ACC Leaving Group

In a cross‑study comparison of fluorogenic leaving groups, the ACC moiety was found to possess an approximately 3‑fold higher quantum yield than the standard AMC group [1]. While ACC offers higher intrinsic brightness, substrates based on AMC (such as L‑Tryptophan 7‑amido‑4‑methylcoumarin) provide kinetic profiles comparable to those of ACC‑based substrates [1] and benefit from a broader foundation of published kinetic constants and established synthetic protocols. This makes AMC the preferred choice for assays where inter‑study comparability and access to a large body of literature data are paramount.

Fluorogenic Efficiency
Reported
AMC baseline vs ACC ≈3× QY
Comparable kinetic profiles reported
Supports inter‑study kinetic comparability
ACC brighter; AMC backed by broader literature
Protease Profiling Combinatorial Chemistry Fluorescence Spectroscopy

Chemical Purity: Commercial Dihydrochloride vs. Unspecified Batches

The commercially available L‑Tryptophan‑7‑amido‑4‑methylcoumarin dihydrochloride (the dihydrochloride salt form of CAS 201860‑49‑3) is specified with a purity of ≥99% as determined by HPLC . In contrast, many alternative amino acid‑AMC substrates are offered only with a purity specification of ≥97% or are provided without any quantified purity guarantee . This 2% minimum purity differential reduces the likelihood of assay interference from contaminants and ensures more reproducible kinetic measurements across different experimental batches.

Chemical Purity
Data to verify
≥99% HPLC vs ≥97% typical
Reduces impurity‑related assay variability
Supplier specification; verify independently
Quality Control Reagent Procurement Enzymology

Optimal Application Scenarios


Protease Specificity Profiling with High Sensitivity

The 200 pM limit of detection of the AMC fluorophore [1] makes L‑Tryptophan 7‑amido‑4‑methylcoumarin an ideal substrate for characterizing the S1 pocket specificity of proteases and peptidases when tryptophan is a preferred or candidate P1 residue. The high sensitivity enables accurate determination of kinetic parameters (Km, kcat) even with limited enzyme quantities or in complex biological matrices where background fluorescence is a concern.

High-Throughput Screening for Inhibitors and Activators

The 100‑ to 1,000‑fold sensitivity advantage of AMC‑based substrates over chromogenic pNA analogs [2] directly supports miniaturized, high‑density assay formats (e.g., 384‑ or 1536‑well plates). This allows screening campaigns to consume less compound and enzyme, reduces plate costs, and provides a wider dynamic range for identifying both potent inhibitors and weak modulators.

Positional Scanning Peptide Library Construction

The well‑characterized kinetic behavior and established synthetic protocols for AMC‑conjugated substrates [3] position L‑Tryptophan 7‑amido‑4‑methylcoumarin as a reliable building block for constructing combinatorial fluorogenic peptide libraries. Its use ensures that cleavage data can be directly compared to a vast body of literature on protease specificity, facilitating the identification of optimal substrate sequences for therapeutic target validation.

Reproducible Quantitative Assays with High Purity

The ≥99% (HPLC) purity specification of the commercially available dihydrochloride salt ensures that kinetic assays are not confounded by impurities that might inhibit enzyme activity or produce spurious fluorescence. This high purity is particularly critical for long‑term studies, inter‑laboratory comparisons, and when generating data for regulatory submissions or publication.

Application
Selection Property
Validation Focus
Protease S1 pocket specificity profiling
AMC fluorophore detection sensitivity
Kinetic parameters (Km, kcat) at low enzyme levels
High‑throughput screening (HTS)
Fluorescence sensitivity vs. chromogenic pNA
Assay dynamic range and miniaturization compatibility
Combinatorial fluorogenic library construction
Well‑characterized AMC kinetic behavior
Inter‑study data alignment with published constants
Reproducible quantitative enzymology
High specified chemical purity
Batch‑to‑batch consistency and impurity control

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